Product packaging for 1-Chlorodocosane(Cat. No.:CAS No. 42217-03-8)

1-Chlorodocosane

Cat. No.: B1585144
CAS No.: 42217-03-8
M. Wt: 345 g/mol
InChI Key: OACXFSZVCDOBKF-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of 1-Chlorodocosane

This compound is systematically named following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The name "this compound" clearly indicates a docosane (B166348) (a 22-carbon alkane) backbone with a single chlorine atom substituted at the first carbon position. nih.gov It is also known by other names such as behenyl chloride and docosyl chloride. nih.gov

This compound is classified as a haloalkane, specifically a primary alkyl chloride. The long, nonpolar alkyl chain makes the molecule largely hydrophobic, while the carbon-chlorine bond introduces a degree of polarity and a reactive site for nucleophilic substitution.

Identifier Value
IUPAC NameThis compound nih.gov
CAS Number42217-03-8 nih.gov
Molecular FormulaC22H45Cl nih.gov
Molecular Weight345.05 g/mol vwr.com
InChI KeyOACXFSZVCDOBKF-UHFFFAOYSA-N nih.gov
Canonical SMILESCCCCCCCCCCCCCCCCCCCCCCCl nih.gov
SynonymsBehenyl chloride, Docosyl chloride nih.gov

Historical Context of Long-Chain Chloroalkane Research

The study of chlorinated alkanes, or chlorinated paraffins, has a history rooted in industrial applications, where they have been used as flame retardants, plasticizers, and additives in metalworking fluids. lcms.cz Chlorinated paraffins are categorized by their carbon chain length: short-chain (SCCPs, C10–C13), medium-chain (MCCPs, C14–C17), and long-chain (LCCPs, C18–C30). discoveryjournals.orgpops.int

Historically, much of the research focus was on the shorter-chain chlorinated paraffins due to their widespread use and subsequent environmental and toxicological concerns. lcms.cz However, interest in long-chain chloroalkanes like this compound has grown. Initially, reports of naturally occurring long-chain chloroalkanes were rare, with some of the first discoveries being in the leaf waxes of halophytic plants of the Chenopodiaceae family. researchgate.net The investigation into the biotransformation and biodegradation of long-chain chloroalkanes by microorganisms has also been an area of study, revealing that some organisms can utilize these compounds as a carbon source. This historical progression from industrial focus to environmental and biological investigation has paved the way for the contemporary study of specific long-chain chloroalkanes like this compound.

Significance of this compound in Contemporary Chemical Sciences

In modern chemical research, this compound serves as a versatile building block and functional molecule. Its significance is evident in several key areas:

Organic Synthesis: this compound is a valuable precursor for introducing long, hydrophobic alkyl chains into other molecules. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a variety of derivatives, such as alcohols, amines, and ethers.

Materials Science: The long alkyl chain of this compound is instrumental in the formation of self-assembled monolayers (SAMs). These organized molecular layers on surfaces have applications in modifying surface properties, such as wettability and adhesion. A notable recent application is its use as a solvent in the synthesis of dendritic ZSM-5 zeolite, a material with potential applications in catalysis and adsorption. acs.org In a 2023 study, this compound was used to synthesize an amphiphilic organosilane which, in turn, was used in the hydrothermal crystallization of ZSM-5 zeolites with dendritic nanoarchitectures. nih.gov

Analytical Chemistry: Due to its high purity and well-defined structure, this compound is utilized as a standard in analytical techniques like gas chromatography (GC) and mass spectrometry (MS). It helps in the calibration of these instruments for the analysis of other long-chain compounds.

Biological and Environmental Research: The identification of this compound in natural sources, such as in extracts from Streptomyces sp., the plant Houttuynia cordata, and the nacre of Pinctada martensii, has opened avenues for investigating its potential biological roles and applications. For instance, extracts containing this compound have shown antibacterial properties. Environmental studies focus on understanding its persistence and bioaccumulation potential in aquatic systems. It has also been identified in the kernel seed oil of Adonidia merrillii and in extracts of Luffa aegyptiaca Mill. discoveryjournals.orgresearchgate.net

Property Value
Physical StateSolid liveleven.com
ColorWhite liveleven.com
Melting Point~23-41 °C
Boiling Point~385-400 °C (estimated)
Water SolubilityVirtually insoluble

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H45Cl B1585144 1-Chlorodocosane CAS No. 42217-03-8

Properties

IUPAC Name

1-chlorodocosane
Source PubChem
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InChI

InChI=1S/C22H45Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACXFSZVCDOBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195043
Record name 1-Chlorodocosane
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Molecular Weight

345.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42217-03-8
Record name Behenyl chloride
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Record name 1-Chlorodocosane
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Record name 1-Chlorodocosane
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Record name 1-chlorodocosane
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Synthetic Methodologies for 1 Chlorodocosane and Its Derivatives

Direct Chlorination Routes

Direct chlorination methods are a primary approach for the synthesis of 1-chlorodocosane. These routes involve the direct introduction of a chlorine atom onto the docosane (B166348) backbone or the conversion of a hydroxyl group in docosanol to a chloride.

Radical Chlorination of Docosane

One of the main industrial methods for producing this compound is through the radical chlorination of docosane. This process involves the substitution of a hydrogen atom on the alkane chain with a chlorine atom. This reaction is typically initiated by ultraviolet (UV) light or chemical radical initiators.

The radical chlorination of docosane proceeds via a free-radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination. byjus.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This process requires an energy input, which is typically supplied by UV light or heat. byjus.comlibretexts.org

Propagation: A chlorine radical then abstracts a hydrogen atom from a docosane molecule, forming a docosyl radical and a molecule of hydrogen chloride (HCl). byjus.com This docosyl radical subsequently reacts with another chlorine molecule to yield this compound and a new chlorine radical, which continues the chain reaction. byjus.com

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two chlorine radicals to reform Cl₂, the reaction of a docosyl radical with a chlorine radical to form this compound, or the dimerization of two docosyl radicals to form a larger alkane. byjus.com

The conditions for the radical chlorination of docosane must be carefully controlled to maximize the yield of the desired monochlorinated product and to control selectivity.

ParameterConditionPurpose
Temperature ControlledTo prevent over-chlorination and decomposition.
Initiators UV light or radical initiators (e.g., ABCN)To generate the initial chlorine radicals and start the chain reaction.
Atmosphere Inert or controlled chlorine concentrationTo manage the reaction rate and selectivity.
Reactant Ratio High methane (B114726) to chlorine ratioTo favor monosubstitution and reduce polychlorination. libretexts.org

Table 1: Optimized Reaction Conditions for Radical Chlorination

The primary by-product of the chlorination of alkanes is hydrogen chloride (HCl). brainly.com However, the reaction can lead to a mixture of chlorinated alkanes, including di-, tri-, and even tetrachlorinated products. libretexts.orgbrainly.com

Controlling the selectivity of the reaction to favor the formation of this compound over other isomers (e.g., 2-chlorodocosane, 3-chlorodocosane) is a significant challenge. The reactivity of hydrogen atoms on the alkane chain follows the order of tertiary > secondary > primary. libretexts.orglibretexts.org Since docosane contains a majority of secondary hydrogens, a statistical mixture of chlorinated isomers is expected. However, using a large excess of the alkane compared to the chlorinating agent can help to favor monosubstitution. libretexts.orglibretexts.org

Optimization of Reaction Conditions: Temperature, Initiators, and Atmosphere

Chlorination of Docosanol (Docosyl Alcohol)

An alternative and often more selective method for the synthesis of this compound is the chlorination of docosanol (docosyl alcohol). This method involves the replacement of the hydroxyl (-OH) group with a chlorine atom.

A common and effective reagent for the conversion of primary alcohols to alkyl chlorides is thionyl chloride (SOCl₂). libretexts.org This reaction is advantageous because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.orgstackexchange.com

The reaction generally proceeds via an Sₙi (substitution nucleophilic internal) mechanism, which results in the retention of stereochemistry. wikipedia.org The alcohol attacks the sulfur atom of thionyl chloride, leading to the formation of an intermediate alkyl chlorosulfite. The chloride ion then attacks the carbon atom, leading to the formation of the alkyl chloride and the release of SO₂ and HCl. libretexts.org

An analogous procedure for the synthesis of 1-chlorododecane (B51209) from dodecanol (B89629) involves slowly adding the alcohol to freshly distilled thionyl chloride and then refluxing the mixture for several hours. chemicalbook.comchemicalbook.com After the reaction, the excess thionyl chloride is removed by distillation. The crude product is then purified by washing with water and a sodium carbonate solution, followed by drying and fractional distillation. chemicalbook.comchemicalbook.com

ReagentRole
DocosanolStarting material containing the C22 alkyl chain.
Thionyl Chloride (SOCl₂)Chlorinating agent that converts the alcohol to a chloride.
Pyridine (B92270) (optional)A base that can be used to neutralize the HCl by-product. wikipedia.org

Table 2: Reagents for the Chlorination of Docosanol

Alternative Chlorinating Agents

While the conversion of 1-docosanol (B1670855) to this compound is commonly achieved using standard reagents like thionyl chloride (SOCl₂), several alternative chlorinating agents offer different reactivity profiles, selectivities, and operational conditions. These alternatives are crucial for optimizing syntheses where factors like substrate sensitivity, byproduct formation, and reaction mildness are primary concerns. The selection of an appropriate agent depends on the specific requirements of the synthesis, including desired yield, purity, and scalability.

Some notable alternative reagents for the chlorination of long-chain primary alcohols such as 1-docosanol include:

Oxalyl Chloride ((COCl)₂): Often used in the Appel reaction in conjunction with a phosphine (B1218219), oxalyl chloride can convert alcohols to alkyl chlorides under mild conditions. However, its primary application is the synthesis of acyl chlorides from carboxylic acids.

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent capable of converting alcohols to alkyl chlorides. The reaction typically proceeds readily but can sometimes be too aggressive for sensitive substrates.

Sulfuryl Chloride (SO₂Cl₂): While often used for radical chlorination of alkanes, it can also be employed for the chlorination of alcohols, typically in the presence of a catalyst or radical initiator. Its reactivity can be harder to control compared to thionyl chloride.

Cyanuric Chloride (C₃N₃Cl₃): This reagent, in combination with triphenylphosphine, provides a method for converting alcohols to chlorides under neutral conditions, which is advantageous for acid- or base-sensitive molecules.

The choice among these and other agents involves a trade-off between reactivity, cost, safety, and efficiency.

Table 1: Comparison of Selected Alternative Chlorinating Agents for Alcohol Conversion This table is a generalized comparison for the conversion of primary alcohols to alkyl chlorides and is applicable to 1-docosanol.

Chlorinating AgentTypical Co-reagent/ConditionAdvantagesDisadvantages
Oxalyl ChlorideTriphenylphosphine (Appel Reaction)Mild reaction conditions; good yields.Stoichiometric phosphine oxide byproduct.
Phosphorus PentachlorideNoneHigh reactivity.Harsh conditions; corrosive byproducts (POCl₃, HCl).
Sulfuryl ChlorideRadical initiator or pyridineInexpensive and powerful.Can lead to side reactions; radical mechanism can be non-selective.
Cyanuric ChlorideTriphenylphosphineNeutral conditions; suitable for sensitive substrates.Formation of stoichiometric byproducts.

Nucleophilic Substitution Strategies

Nucleophilic substitution is a cornerstone of organic synthesis, providing a direct route to forming new bonds. This approach is central both to the synthesis of this compound from other precursors and to its subsequent use in building more complex molecules.

Synthesis from Docosyl Derivatives

An effective strategy for synthesizing this compound involves the nucleophilic substitution of a docosyl derivative possessing a good leaving group. The most common precursor for this transformation is 1-docosanol. In this reaction, the hydroxyl group (-OH), which is a poor leaving group, is first converted in situ into a better one. For instance, when using thionyl chloride, the alcohol is transformed into a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion to yield this compound and sulfur dioxide and hydrogen chloride as gaseous byproducts.

Alternatively, 1-docosanol can be converted into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, and their corresponding docosyl esters can be readily displaced by a chloride ion (from a source like NaCl or LiCl in a polar aprotic solvent) in a classic Sₙ2 reaction to produce this compound with high purity.

Precursor Role in Diverse Organic Synthesis

The chlorine atom in this compound is a reactive site susceptible to nucleophilic attack, making the compound a valuable building block for introducing the long C22 alkyl chain into other molecules. This hydrophobic chain is of interest in materials science and organic chemistry.

Key reactions where this compound serves as a precursor include:

Synthesis of Ethers: Reaction with an alkoxide, such as sodium ethoxide, results in the formation of an ether via Williamson ether synthesis.

Synthesis of Amines: Nucleophilic substitution with ammonia (B1221849) or primary/secondary amines can yield docosylamines.

Synthesis of Thioethers and Thiols: Reaction with a thiolate anion produces a thioether, while reaction with sodium hydrosulfide (B80085) can lead to the corresponding thiol.

Formation of Carbon-Carbon Bonds: As an organic halide, it can participate in coupling reactions. google.com

A specific research application involves the reaction of this compound with (N,N-Dimethylaminopropyl)trimethoxysilane in N,N-dimethylformamide (DMF) to synthesize an amphiphilic organosilane. nih.gov This product was subsequently used as a templating agent in the creation of dendritic ZSM-5 zeolites, highlighting the role of this compound in advanced materials synthesis. nih.gov In another example, it was used to synthesize 4,4'-bis(docosyloxy)benzophenone via a nucleophilic substitution reaction with 4,4'-dihydroxybenzophenone (B132225) using potassium carbonate as a base. jku.at

Table 2: Examples of Nucleophilic Substitution Reactions Using this compound

NucleophileProduct ClassSignificance/ApplicationReference
(N,N-Dimethylaminopropyl)trimethoxysilaneAmphiphilic OrganosilaneTemplate for synthesizing dendritic ZSM-5 zeolite. nih.gov
4,4'-DihydroxybenzophenoneDialkoxy BenzophenoneSynthesis of anchoring groups for peptide nucleic acids. jku.at
Ammonia (NH₃)Primary AmineIntroduction of a terminal amine group for further functionalization.
Hydroxide (B78521) Ion (OH⁻)Primary AlcoholConversion back to 1-docosanol.

Emerging and Green Synthetic Approaches

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing methods that are safer, more efficient, and environmentally benign. ijsetpub.comijnc.ir This includes the synthesis of long-chain alkyl chlorides like this compound.

Use of Bis(trichloromethyl)carbonate with Amine Catalysts

Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, is a solid, safer alternative to gaseous phosgene (B1210022). researchgate.net It is highly effective for converting alcohols and carboxylic acids into their corresponding chlorides under mild conditions. researchgate.netgoogle.com Emerging greener methods utilizing BTC with organic amine catalysts show promise for the synthesis of long-chain chlorides.

The reaction of an alcohol like 1-docosanol with BTC, typically in the presence of a catalytic amount of an organic amine such as pyridine or N,N-dimethylformamide (DMF), proceeds efficiently. google.com The amine catalyst facilitates the decomposition of BTC into phosgene in situ, which then activates the alcohol for nucleophilic attack by chloride. This method avoids the handling of highly toxic gaseous reagents and often results in high yields and clean conversions. researchgate.netgoogle.com

Table 3: Generalized Reaction Conditions for Chlorination using BTC This table describes a general procedure adaptable for converting primary alcohols like 1-docosanol to this compound.

ParameterDescriptionReference
ReagentsAlcohol, Bis(trichloromethyl)carbonate (BTC) researchgate.netgoogle.com
CatalystOrganic amine (e.g., Pyridine, N,N-Dimethylformamide) google.com
Stoichiometry (Alcohol:BTC)Approximately 1 : 0.34 (since 1 mole of BTC is equivalent to 3 moles of phosgene) google.comgoogle.com
SolventInert organic solvent (e.g., Tetrahydrofuran (B95107), Dichloromethane) google.com
Temperature0 °C to reflux, typically mild (e.g., 45-55 °C) google.com
WorkupDistillation of solvent followed by purification of the product. google.com

Sustainable Synthetic Innovations

The future of chemical synthesis for compounds like this compound lies in the adoption of sustainable practices that minimize environmental impact. nsf.gov Green chemistry principles provide a framework for these innovations, emphasizing waste prevention, atom economy, use of safer solvents, and energy efficiency. ijsetpub.comsynthiaonline.com

Potential sustainable innovations applicable to this compound synthesis include:

Catalytic Routes: Shifting from stoichiometric reagents (like SOCl₂) to catalytic systems can significantly reduce waste. For example, catalytic hydrochlorination of 1-docosanol using novel, recyclable catalysts could offer a greener path.

Alternative Solvents: Replacing hazardous chlorinated solvents or polar aprotic solvents like DMF with greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water where possible, is a key goal. nsf.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. ijsetpub.com

Mechanochemistry: Performing reactions in the solid state with mechanical energy (ball milling) can eliminate the need for bulk solvents, thus reducing waste and simplifying purification. rsc.org This approach is gaining traction for a variety of organic transformations.

While specific, published examples of flow chemistry or mechanochemical synthesis of this compound are not yet widespread, these technologies represent the frontier of sustainable chemical manufacturing and are likely to be applied to the production of long-chain functionalized alkanes in the future. rsc.org

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from reaction mixtures are critical steps to ensure its suitability for subsequent applications, such as in organic synthesis or materials science. The choice of purification method depends on the synthetic route employed and the nature of the impurities present. Common impurities may include unreacted starting materials (e.g., docosane or docosyl alcohol), reagents (e.g., thionyl chloride), byproducts (e.g., hydrogen chloride, sulfur dioxide, di- or polychlorinated alkanes), and solvents. A multi-step purification strategy involving distillation, washing, and chromatography is often employed to achieve high purity.

Distillation and Fractional Distillation under Reduced Pressure

Distillation is a primary technique for purifying this compound, particularly for separating it from non-volatile impurities or reagents with significantly different boiling points. Given the high boiling point of this compound (approximately 385 °C at atmospheric pressure), fractional distillation is typically performed under reduced pressure (vacuum distillation). Lowering the pressure reduces the boiling point of the compound, which prevents thermal degradation that can occur at high temperatures. wikipedia.orgenergyeducation.ca

This method is highly effective for the final purification step after initial workup. It separates the target monochlorinated product from both lower-boiling-point impurities and higher-boiling-point byproducts, such as di-chlorinated derivatives. The process involves heating the crude product in a flask connected to a fractionating column. quizlet.com The column, which has a temperature gradient (hotter at the bottom and cooler at the top), allows for repeated vaporization and condensation cycles, enriching the vapor with the more volatile components as it rises. wikipedia.orgquizlet.com For long-chain alkanes, this ensures a precise separation based on boiling point differences. energyeducation.casenecalearning.commytutor.co.uk

Table 1: Distillation Parameters for Purifying Chloroalkanes
ParameterDescriptionRelevance to this compound
PressureReduced pressure (vacuum) is applied to the system.Lowers the boiling point significantly, preventing decomposition of the long alkyl chain at high temperatures. wikipedia.org
TemperatureThe distillation pot is heated to the reduced-pressure boiling point of the target fraction.Precise temperature control is essential to separate this compound from closely boiling isomers or polychlorinated byproducts.
Fractionating ColumnA column with a large surface area (e.g., Vigreux, packed column) is used to facilitate multiple condensation-vaporization cycles.Increases the efficiency of separation between this compound and other long-chain compounds. wikipedia.org
CondenserCooled to efficiently liquefy the purified vapor before collection.Ensures high recovery of the purified product.

Washing Procedures for Impurity Removal

Washing the crude product is an essential preliminary purification step, particularly when this compound is synthesized from docosyl alcohol and thionyl chloride. chemicalbook.com This process removes water-soluble impurities, neutralizes acidic byproducts, and prepares the organic phase for final purification. The procedure typically involves sequential washing with different aqueous solutions in a separatory funnel.

The crude reaction mixture is first washed with water to remove the bulk of acidic byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO2). This is followed by a wash with a dilute basic solution, such as 10% sodium carbonate, to neutralize any remaining acidic traces. chemicalbook.com Finally, one or more washes with water or brine are performed to remove any residual base and salts. After the washing steps, the organic layer containing the this compound is treated with a drying agent, such as anhydrous calcium chloride or magnesium sulfate (B86663), to remove dissolved water before proceeding to distillation or chromatography.

Table 2: Typical Washing Protocol for Crude this compound
StepWashing AgentPurposeReference
1Water (H₂O)To remove excess water-soluble reagents and acidic byproducts (e.g., HCl, SO₂).
210% Sodium Carbonate (Na₂CO₃) SolutionTo neutralize any remaining acidic impurities. chemicalbook.com
3Water (H₂O) or BrineTo remove residual sodium carbonate and other inorganic salts. chemicalbook.com
4Anhydrous Drying Agent (e.g., CaCl₂, MgSO₄)To remove dissolved water from the organic phase.

Chromatographic Purification Methods

Column chromatography is a powerful technique for achieving very high purity of this compound, especially for laboratory-scale preparations or when structurally similar impurities must be removed. acs.org This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. researchgate.net

For the purification of this compound and its derivatives, silica (B1680970) gel is commonly used as the stationary phase. acs.orgethz.ch The mobile phase, or eluent, is typically a nonpolar solvent or a mixture of nonpolar and slightly more polar solvents. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). acs.org By starting with a nonpolar eluent (like pure hexane) and gradually increasing the polarity (by adding ethyl acetate), compounds are eluted in order of increasing polarity. Unreacted docosane would elute first, followed by this compound, while more polar impurities like di-chlorinated products or residual alcohols would be more strongly retained on the silica gel. researchgate.net

In one documented synthesis, a derivative of this compound was purified by silica gel column chromatography using a hexane:ethyl acetate (10:1) solvent system. acs.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC). jku.at

Table 3: Column Chromatography Parameters for Purifying this compound Derivatives
ParameterTypical Material/SolventFunctionReference
Stationary PhaseSilica GelAdsorbent that separates compounds based on polarity. acs.orgethz.ch
Mobile Phase (Eluent)Hexane/Ethyl Acetate mixtures (e.g., 10:1)Solvent that carries the sample through the column; polarity can be adjusted for optimal separation. acs.orgresearchgate.net
Elution TechniqueGradient or IsocraticGradient elution (increasing polarity) is often used to separate compounds with a wide range of polarities. researchgate.net
MonitoringThin-Layer Chromatography (TLC)To identify the fractions containing the pure product. jku.at

Chemical Reactivity and Derivatization of 1 Chlorodocosane

Nucleophilic Substitution Reactions of the Chlorine Atom

The primary mode of reaction for 1-chlorodocosane is nucleophilic substitution, where the chlorine atom acts as a leaving group and is replaced by an incoming nucleophile. These reactions are fundamental to its role as a synthetic intermediate. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine.

This compound can be converted to its corresponding alcohol, 1-docosanol (B1670855) (also known as behenyl alcohol), through a nucleophilic substitution reaction with a hydroxide (B78521) source. wikipedia.org This hydrolysis reaction is typically carried out using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction generally requires heating under reflux in a suitable solvent, such as ethanol (B145695) or aqueous acetone, to proceed to completion. The resulting 1-docosanol is a saturated fatty alcohol with 22 carbon atoms, widely used in various industries. wikipedia.org

Table 1: Synthesis of 1-Docosanol from this compound

Reactant Reagent Product Conditions

The chlorine atom in this compound can be displaced by various nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, or secondary amines, to yield the corresponding docosyl amines. This reaction is a key method for introducing the long C22 alkyl chain into nitrogen-containing molecules. For instance, N,N-dimethyl-N-alkyl amines can be prepared through the reaction of an alkyl halide with dimethylamine. researchgate.net

In a specific research application, this compound was reacted with (N,N-Dimethylaminopropyl)trimethoxysilane in anhydrous N,N-dimethylformamide (DMF) at 120 °C. nih.gov This reaction resulted in the formation of a complex organosilane, demonstrating the utility of this compound in creating specialized, functionalized molecules with a yield of 72.28%. nih.gov These types of reactions are also employed in the synthesis of anchoring groups for peptide nucleic acids (PNAs).

Table 2: Examples of Amine Synthesis from this compound

Nucleophile Product Type Example Application/Product
Ammonia (NH₃) Primary Amine (Docosylamine) Precursor for more complex amines
Dimethylamine ((CH₃)₂NH) Tertiary Amine (N,N-Dimethyldocosylamine) Intermediate for surfactants and amine oxides researchgate.net

This compound is expected to react with cyanide nucleophiles, such as sodium or potassium cyanide, to produce tricosanenitrile (B15348627) (C₂₂H₄₅CN). This reaction, a standard method for extending a carbon chain by one atom, proceeds via a typical SN2 mechanism. While specific literature detailing this reaction for this compound is scarce, the reactivity is well-established for analogous long-chain alkyl halides like 1-chloroeicosane. The reaction typically involves heating the alkyl halide with the cyanide salt in a polar aprotic solvent like DMSO or DMF to facilitate the substitution. The resulting nitrile can be further hydrolyzed to form a carboxylic acid (tricosanoic acid) or reduced to a primary amine (tricosylamine).

Synthesis of Amines and Other Nitrogen-Containing Compounds

Reduction Reactions

The chloro group of this compound can be removed and replaced with a hydrogen atom through reduction. This process converts the alkyl halide into its parent alkane.

The reduction of this compound to docosane (B166348) (C₂₂H₄₆) is effectively achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and potent reagent for this type of transformation, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, displacing the chloride ion. Other reduction methods can include catalytic hydrogenation using hydrogen gas (H₂) with a palladium catalyst.

Table 3: Reduction of this compound to Docosane

Reactant Reducing Agent Product Solvent
This compound Lithium Aluminum Hydride (LiAlH₄) Docosane Anhydrous Ether (e.g., THF)

Oxidation Reactions and Pathways

While the primary reactivity of this compound centers on its chloro group, the long alkyl chain can be subject to oxidation under specific conditions, although it is generally resistant. Direct oxidation of the terminal chlorine-bearing carbon is not a common pathway. However, analogous long-chain chloroalkanes can be oxidized to form alcohols or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), often under harsh conditions such as elevated temperatures in acidic or basic media.

The long hydrocarbon chain itself is susceptible to oxidation, similar to other alkanes. In biological or environmental contexts, degradation can occur, though long-chain chloroalkanes like this compound show minimal biodegradation compared to shorter-chain counterparts. The presence of this compound has been noted in the analysis of certain natural oils, where lipid oxidation is a key degradation pathway, suggesting its potential involvement in such processes under specific enzymatic or environmental pressures. researchgate.net

Table 4: Potential Oxidation Reactions of this compound

Oxidizing Agent Potential Product(s) Conditions
Potassium Permanganate (KMnO₄) Docosanol, Docosanoic Acid Elevated temperatures, acidic/basic medium

Derivatives with Specific Functional Groups

This compound, a long-chain chloroalkane, serves as a versatile precursor in organic synthesis for introducing long, hydrophobic alkyl chains into various molecular structures. Its primary mode of reaction is nucleophilic substitution, where the terminal chlorine atom is displaced by a range of nucleophiles. This reactivity is harnessed to create derivatives with specific functional groups tailored for diverse scientific and industrial applications.

Synthesis of Anchoring Groups for Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudo-peptide chain of N-(2-aminoethyl)glycine units. atdbio.comnih.gov This modification imparts unique hybridization properties and significant resistance to enzymatic degradation. The synthesis of PNA oligomers is typically performed using solid-phase methods analogous to peptide synthesis. rsc.orgintavispeptides.com

In this context, this compound can be utilized in the preparation of specialized monomers or anchoring groups that append a long, lipophilic docosyl chain to the PNA structure. This lipophilic tail can enhance the solubility of the PNA in organic media, a critical factor during synthesis, and can also facilitate interaction with or anchoring to lipid membranes for biological applications. core.ac.uk The synthesis involves the reaction of this compound with a suitable nucleophilic component of the PNA monomer or a linker molecule, effectively attaching the C22 alkyl chain. While direct examples of this compound in PNA synthesis are not extensively detailed in readily available literature, its role is analogous to other long-chain alkyl halides used for creating lipophilic PNA derivatives. core.ac.uk

The general synthetic strategy involves a nucleophilic substitution reaction where a nitrogen atom, for instance on a nucleobase like thymine (B56734) or a backbone precursor, attacks the primary carbon of this compound, displacing the chloride ion. core.ac.uk This leads to the formation of a stable carbon-nitrogen bond, incorporating the docosyl group into the PNA building block.

Preparation of Amphiphilic Organosilanes for Micellar Templating

Amphiphilic organosilanes are crucial molecules in materials science, particularly for the synthesis of structured materials like hierarchical zeolites through micellar templating. acs.orgnih.gov These molecules possess a hydrophilic head group, typically a reactive silane (B1218182), and a long hydrophobic tail. This compound serves as a key starting material for synthesizing organosilanes with a C22 alkyl tail.

A notable synthesis involves the reaction of this compound with (N,N-Dimethylaminopropyl)trimethoxysilane. acs.orgnih.gov This reaction is a quaternization where the tertiary amine nitrogen acts as a nucleophile, attacking the terminal carbon of this compound and displacing the chloride. This forms a quaternary ammonium (B1175870) salt linked to a trimethoxysilylpropyl group. The resulting molecule, [3-(trimethoxysilyl)propyl]dimethyl(docosyl)ammonium chloride, is a cationic amphiphilic organosilane.

The reaction conditions for this synthesis have been specifically documented. acs.org

Reactant 1Reactant 2SolventTemperatureTimeProduct
This compound(N,N-Dimethylaminopropyl)trimethoxysilaneAnhydrous N,N-dimethylformamide (DMF)120 °C48 h[3-(trimethoxysilyl)propyl]dimethyl(docosyl)ammonium chloride

Table 1: Synthesis of a C22 Amphiphilic Organosilane. Data sourced from Crystal Growth & Design. acs.org

This C22 organosilane has been investigated for its role in the micellar soft-templating mechanism for creating dendritic ZSM-5 zeolites. acs.orgnih.gov The length of the alkyl chain (hydrophobicity) of the organosilane is a critical factor in the formation of a covalently stabilized mesophase, which is necessary for obtaining the desired dendritic nanoarchitectures. acs.orgnih.gov Studies have shown that while C14 and C18 chains effectively form micelles that template the desired structure, the C22 chain from this compound, under similar conditions, does not lead to the same well-developed dendritic features, highlighting the precise structural requirements for these templating agents. nih.gov

Formation of Organic Surfactants for Nanomaterial Synthesis

The long alkyl chain of this compound makes it an excellent hydrophobic component for surfactants used in the synthesis and stabilization of nanomaterials. frontiersin.orgresearchgate.net These surfactants control the size, shape, and stability of nanoparticles during their formation. Quaternary ammonium salts, a class of cationic surfactants, are readily synthesized from this compound. wikipedia.org

One such synthesis involves the reaction of this compound with a tertiary amine, such as pyridine (B92270) or trimethylamine (B31210), in a quaternization reaction (a type of Menshutkin reaction). wikipedia.orgrsc.org For example, reacting this compound with pyridine in acetonitrile (B52724) under reflux conditions yields 1-docosylpyridinium chloride (C22-Py (Cl-)). rsc.org Similarly, reaction with trimethylamine produces docosyltrimethylammonium chloride (C22-QA (Cl-)). rsc.org

Alkyl HalideTertiary AmineSolventConditionsProduct Surfactant
This compoundPyridineAcetonitrileReflux, 95 °C, 20 hours1-Docosylpyridinium chloride (C22-Py (Cl-))
This compoundTrimethylamineNot specifiedNot specifiedDocosyltrimethylammonium chloride (C22-QA (Cl-))

Table 2: Synthesis of C22 Quaternary Ammonium Surfactants. Data sourced from The Royal Society of Chemistry. rsc.org

These long-chain cationic surfactants have been specifically employed in the synthesis of ultrathin palladium nanosheets (PdNSs). rsc.org The surfactant plays a crucial role in directing the facet-selective growth of the palladium nanocrystals. By adsorbing onto specific crystal faces, the surfactant can control the final morphology of the nanosheets, which in turn influences their catalytic properties. The C22 chain provides strong hydrophobic interactions that are essential for the self-assembly processes guiding the nanoparticle formation. researchgate.netrsc.org

Synthesis of Chlorosulfolipids and Analogues

Chlorosulfolipids are a complex class of natural products found in various aquatic organisms, such as freshwater algae. researchgate.netnih.gov These molecules are characterized by a long hydrocarbon backbone, often a C22 (docosane) or C24 (tetracosane) chain, which is functionalized with multiple chlorine atoms and terminated by sulfate (B86663) groups. researchgate.netnih.gov The synthesis of these intricate molecules and their analogues is a significant challenge in organic chemistry and is crucial for confirming their structure and studying their biological activity. nih.gov

While the direct use of this compound as a starting material for the total synthesis of complex, polychlorinated natural chlorosulfolipids like Danicalipin A is not the primary strategy (which often involves building the chlorinated backbone stereoselectively from smaller pieces), it serves as a fundamental structural component for synthesizing simpler, non-natural analogues or precursors. researchgate.netnih.govethz.ch For instance, the docosane-1,14-diol backbone, which is central to the chlorosulfolipids found in Ochromonas danica, is a derivative of a C22 chain. researchgate.netnih.gov

Synthetic routes towards chlorosulfolipid analogues can involve docosane-derived precursors. For example, the synthesis of 15-chlorodocosane-1,14-diol, an analogue or degradation product, demonstrates the manipulation of a C22 backbone relevant to this class of compounds. ethz.ch The synthesis of the parent, non-chlorinated sulfolipid, docosane-1,14-diol disulfate, has also been a target, establishing the foundational chemistry on the C22 skeleton before tackling the complexity of polychlorination. ethz.ch The general approach to finalizing the synthesis involves the sulfation of the terminal diol functions, often using an agent like chlorosulfonic acid (ClSO₃H) followed by neutralization. nih.gov

The study of these molecules and their synthetic analogues is important for understanding their role in biological membranes and their potential toxicity, such as their implication in Diarrhetic Shellfish Poisoning. researchgate.netnih.gov

Applications of 1 Chlorodocosane in Advanced Materials Science

Self-Assembled Monolayers (SAMs) Development

Self-assembled monolayers are highly organized, single-molecule-thick layers that spontaneously form on a substrate surface. nih.govsigmaaldrich.com These structures are created through the chemisorption of molecules with specific "head groups" that have a strong affinity for the substrate, while intermolecular forces, such as van der Waals interactions between the long alkyl "tail" groups, drive the ordering of the film. sigmaaldrich.com 1-Chlorodocosane, with its long C22 alkyl chain, is an exemplary molecule for forming robust and highly ordered SAMs.

Surface Modification and Functionalization

The primary application of SAMs is the precise control and modification of surface properties at the molecular level. nih.govnih.gov By forming a monolayer from this compound derivatives, a surface can be endowed with new characteristics dictated by the long C22 tail. The dense packing of these long alkyl chains creates a nonpolar, hydrophobic surface. The stability of these monolayers is a critical factor, and research has shown that long-chain SAMs display significantly higher stability compared to their short-chain counterparts, making them more suitable for robust applications. rsc.org

The formation of these monolayers involves the reaction of an anchor group, for which the this compound acts as a precursor, with a substrate. For instance, organosilicon derivatives, which can be synthesized from this compound, are well-known to form stable SAMs on hydroxylated surfaces like silicon dioxide. acs.org The length of the alkyl chain plays a direct role in the growth and final structure of the monolayer; longer chains, such as the C22 chain of this compound, influence the growth kinetics and maximize the van der Waals interactions, leading to a well-ordered, crystalline-like layer. sigmaaldrich.comrsc.org This precise control over surface chemistry is fundamental in creating functional materials for electronics, sensors, and nanotechnology. nih.gov

Applications in Drug Delivery Systems

The unique properties of SAMs derived from long-chain alkyl compounds like this compound are leveraged in the development of advanced drug delivery systems. The ordered monolayer can serve as a membrane-like microenvironment that is useful for immobilizing biological molecules. nih.gov Long-chain alkane derivatives, analogous to this compound, are used to create highly packed and ordered surfaces that can encapsulate or be functionalized with therapeutic agents. nih.govnordmann.global

The stability afforded by the long C22 chain is particularly advantageous, ensuring the integrity of the delivery system in biological environments. rsc.org By functionalizing the terminal end of the SAM, specific drug molecules can be attached. The long alkyl chain acts as a spacer, controlling the distance between the drug and the substrate surface, which can be crucial for modulating release kinetics and bioavailability. The hydrophobic nature of the C22 chains can also be exploited to create vehicles for delivering hydrophobic drugs.

Zeolite Synthesis and Functionalization

Zeolites are crystalline microporous aluminosilicates widely used as catalysts and adsorbents. Their properties are highly dependent on their structure and morphology. This compound has been utilized as a key reagent in the synthesis of advanced, hierarchically structured zeolites.

Templating Agent for Dendritic Zeolite Structures

In a notable study, this compound was used as a precursor to synthesize an amphiphilic organosilane that acts as a soft-templating agent for creating dendritic ZSM-5 zeolites. acs.org The process involved reacting this compound with (N,N-Dimethylaminopropyl)trimethoxysilane to create a long-chain (C22) organosilane. This molecule was then used to functionalize protozeolitic nanounits. acs.org

However, the research found that while the C22 organosilane did lead to materials with hierarchical porosity, it failed to produce the desired well-developed dendritic nanoarchitectures. acs.org The extreme length of the C22 alkyl chain was found to be less effective at forming the necessary micellar mesophase in the synthesis gel compared to shorter chains. acs.org This highlights the critical role of the template's molecular structure in directing the final zeolite morphology.

Influence of Alkyl Chain Length on Zeolite Morphology and Catalytic Properties

The same study systematically investigated the influence of the alkyl chain length of the organosilane templating agent on the resulting ZSM-5 zeolite properties by comparing chains of C10, C14, C18, and C22 (derived from this compound). acs.org The results demonstrated a clear structure-property relationship.

Well-developed dendritic nanoarchitectures were successfully achieved using the C14 and C18 organosilanes. These materials exhibited enhanced textural properties, including high BET surface areas and large pore volumes, which are critical for catalytic applications. In contrast, the C10 and C22 chains did not produce dendritic features, although they did introduce hierarchical porosity. acs.org

The catalytic activity of these zeolites was tested in the aldol (B89426) condensation of furfural (B47365) with cyclopentanone. The dendritic ZSM-5 materials (C14 and C18) showed the highest catalytic activity, a result attributed to their superior accessibility and balanced acidity. The material synthesized using the C22 precursor (from this compound) showed lower activity in comparison. acs.org

Table 1: Influence of Organosilane Alkyl Chain Length on ZSM-5 Zeolite Properties acs.org
Organosilane PrecursorAlkyl ChainResulting MorphologyBET Surface Area (m²/g)Total Pore Volume (cm³/g)Catalytic Activity
1-ChlorodecaneC10Hierarchical, non-dendritic4910.365Lower
1-ChlorotetradecaneC14Dendritic5900.547Highest
1-ChlorooctadecaneC18Dendritic5500.519High
This compoundC22Hierarchical, non-dendriticN/A (Incomplete Crystallization)N/A (Incomplete Crystallization)Lower

Precursor for Specialized Polymers and Macromolecules

This compound serves as a valuable precursor in the synthesis of specialized polymers and macromolecules, primarily by acting as a functional initiator or a monomer in polymerization reactions. The reactive terminal chlorine atom allows it to be incorporated into polymer structures, while the long C22 alkyl chain imparts significant hydrophobicity and other unique physical properties to the final material.

One of the most powerful techniques for this is Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. cmu.eduresearchgate.net In ATRP, an alkyl halide is used as an initiator. sigmaaldrich.com this compound is an ideal candidate for such an initiator, enabling the synthesis of polymers with a C22 chain at one end and a reactive halogen at the other. This allows for the creation of well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu Furthermore, these polymers can be chain-extended to form block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. rsc.orgsigmaaldrich.com By using this compound as an initiator, one can create amphiphilic block copolymers, where one block (derived from the C22 chain) is highly hydrophobic and the other block is hydrophilic, leading to self-assembly into complex nanostructures like micelles or vesicles in solution. mdpi.com

In addition to its role as an initiator, this compound is listed as a reactant for synthesizing polyol ethers, which are then used as additives in polyurethane dispersions. google.com This demonstrates its utility in creating functional additives that modify the properties of bulk polymers.

Role in Catalysis and Electrochemistry Research

Synthesis of Functional Surfactants for Nanocatalyst Facet Control

The long alkyl chain of this compound makes it an ideal starting material for producing surfactants capable of controlling the growth and final morphology of nanocrystals. These surfactants can selectively bind to different crystallographic facets of a growing nanoparticle, promoting or inhibiting growth in specific directions. This control is crucial for tuning the catalytic properties of the material, as different facets can exhibit vastly different reactive properties.

Two notable examples of functional surfactants synthesized from this compound are:

Docosyl-functionalized organosilane (C22): This amphiphilic organosilane is synthesized for use as a template in the creation of hierarchical ZSM-5 zeolites. The synthesis involves reacting this compound with (N,N-Dimethylaminopropyl)trimethoxysilane in an anhydrous solvent. acs.orgnih.gov The resulting C22 organosilane possesses a long hydrophobic tail derived from this compound and a hydrophilic silane (B1218182) head group, which is essential for its role in templating the zeolite structure. acs.orgnih.gov

Docosyltrimethylammonium Chloride (C22TAC): This cationic surfactant has been utilized in the synthesis of ultrathin palladium (Pd) nanosheets. researchgate.net It is prepared by reacting this compound with pyridine (B92270). researchgate.net The long docosyl tail of the surfactant plays a key role in directing the assembly of the palladium nanocrystals. researchgate.net

Functional SurfactantPrecursorReagentsReaction ConditionsApplicationReference
Docosyl-functionalized organosilane (C22)This compound(N,N-Dimethylaminopropyl)trimethoxysilane, N,N-dimethylformamide (DMF)Stirred at 120 °C for 48 hours under an inert atmosphere.Template for dendritic ZSM-5 zeolite synthesis. acs.orgnih.gov
Docosyltrimethylammonium Chloride (C22TAC)This compoundPyridineRefluxed at 95°C for 20 hours.Facet control in ultrathin Palladium (Pd) nanosheet synthesis. researchgate.net

Impact on Catalytic Activity of Materials

The use of surfactants derived from this compound has a direct and significant impact on the catalytic activity of the materials they help to create. By controlling the morphology and structure of the catalyst, these surfactants can enhance performance.

Dendritic ZSM-5 Zeolites: The C22-organosilane surfactant, synthesized from this compound, is crucial for the formation of dendritic ZSM-5 zeolites. acs.orgnih.gov The long hydrophobic chain of the C22 surfactant promotes the formation of a stable mesophase in the synthesis gel, which is a necessary condition for the growth of dendritic structures. acs.orgnih.gov These dendritic nanoarchitectures feature radially oriented nanounits and large internal cavities, which can provide improved access to active sites for reactant molecules, potentially enhancing catalytic performance in adsorption and conversion processes. acs.orgnih.gov In contrast, syntheses using organosilanes with shorter alkyl chains (e.g., C10) result in globular particles formed by randomly aggregated nanocrystals, a morphology that is less specialized for certain catalytic applications. acs.org

Palladium Nanosheets (PdNSs): The surfactant C22TAC, derived from this compound, is instrumental in controlling the surface facets of ultrathin palladium nanosheets. The facet-dependent catalytic performance of palladium nanocrystals is a key area of research, and the ability to selectively synthesize specific facets can lead to catalysts with tailored activity for various chemical reactions. researchgate.net

Catalytic MaterialSurfactant UsedStructural ImpactEffect on Catalytic PropertiesReference
Dendritic ZSM-5 ZeoliteDocosyl-functionalized organosilane (C22)Formation of a covalently stabilized mesophase leading to a dendritic nanoarchitecture with radially oriented nanounits and large internal cavities.The specific morphology offers potential for enhanced catalytic activity and adsorption due to improved accessibility of active sites. acs.orgnih.gov
Ultrathin Palladium Nanosheets (PdNSs)Docosyltrimethylammonium Chloride (C22TAC)Directs the synthesis to achieve selectively controlled surface facets on the palladium nanocrystals.Enables the study and exploitation of facet-dependent catalytic performance in various reactions. researchgate.net

Analytical Methodologies for the Characterization and Detection of 1 Chlorodocosane

Spectroscopic Techniques

Spectroscopy is instrumental in elucidating the molecular structure of 1-chlorodocosane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the specific placement of the chlorine atom on the docosane (B166348) chain. Both ¹H NMR and ¹³C NMR are employed to provide a detailed structural map of the molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the protons on the carbon atom bonded to the chlorine (α-carbon) exhibit a characteristic downfield chemical shift due to the electronegativity of the chlorine atom. These protons typically appear as a triplet. The numerous methylene (B1212753) (-CH₂-) groups along the alkyl chain produce a large, overlapping signal in the upfield region, while the terminal methyl (-CH₃) group protons appear as a distinct triplet further upfield.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information. The carbon atom directly attached to the chlorine atom is significantly deshielded and appears at a lower field compared to the other methylene carbons in the chain. The remaining carbon signals of the long alkyl chain are found in the typical aliphatic region of the spectrum.

Specific spectral data for this compound can be found in various chemical databases. nih.govchemicalbook.com

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift ranges based on general principles for long-chain alkyl halides.

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity
¹H -CH₂-Cl 3.4 - 3.6 Triplet
¹H -(CH₂)₂₀- 1.2 - 1.4 Multiplet
¹H -CH₃ 0.8 - 0.9 Triplet
¹³C -CH₂-Cl 45 - 50
¹³C -(CH₂)₂₀- 20 - 35

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the carbon-chlorine and carbon-hydrogen bonds. orgchemboulder.com

The IR spectrum of this compound will prominently feature:

C-H Stretching Vibrations : Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the methylene and methyl groups in the long alkyl chain.

C-H Bending Vibrations : Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

C-Cl Stretching Vibration : A moderate to strong absorption band in the fingerprint region, typically between 850 and 550 cm⁻¹. scribd.comuobabylon.edu.iqlibretexts.org This band is a key indicator of the presence of a chloroalkane.

-CH₂Cl Wagging Vibration : A characteristic wagging vibration for the methylene group attached to the halogen is observed in the 1300-1150 cm⁻¹ range. orgchemboulder.comorgchemboulder.com

Spectral data for this compound is available, often presented as a capillary cell melt (liquid phase) spectrum. nih.govchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Absorption Range (cm⁻¹) Intensity
C-H Stretch Alkyl CH₂, CH₃ 2850 - 3000 Strong
C-H Bend (Scissoring) -CH₂- ~1465 Medium
C-H Bend (Methyl Rock) -CH₃ ~1375 Medium
C-H Wag -CH₂Cl 1300 - 1150 Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. When this compound is analyzed by MS, it undergoes ionization and fragmentation.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. ntu.edu.sgjove.comjove.com Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. ntu.edu.sgjove.com This results in the appearance of two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of about 3:1. ntu.edu.sgweebly.comdocbrown.info

The fragmentation of long-chain alkyl halides typically involves the loss of the halogen atom and cleavage of the carbon-carbon bonds within the alkyl chain, leading to a series of characteristic cluster ions separated by 14 Da (corresponding to CH₂ groups). jove.comscispace.com The base peak in the spectrum often results from the stable carbocation formed after the loss of the chlorine atom. ntu.edu.sgjove.com

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its presence.

Gas Chromatography (GC) for Purity Assessment and By-product Identification

Gas chromatography (GC) is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and passed through a column. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that helps in its identification when compared to a standard. oshadhi.co.uk

For purity assessment, a GC chromatogram of a this compound sample should ideally show a single, sharp peak. iastate.edu The presence of additional peaks indicates the presence of impurities, which could include unreacted starting materials or by-products from its synthesis, such as isomers or di-chlorinated alkanes. The area under each peak is proportional to the amount of the corresponding compound, allowing for the calculation of the purity percentage. oshadhi.co.uk The analysis of long-chain chlorinated paraffins, a class of compounds that includes this compound, often relies on GC for separation. pops.intchloffin.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the identification power of MS. wikipedia.org It is considered a "gold standard" for the positive identification of many organic compounds. wikipedia.org As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component.

This technique is invaluable for the analysis of this compound in complex environmental or biological samples. uni-hamburg.denih.gov The GC provides the retention time, and the MS provides the mass spectrum with its characteristic molecular ion peaks ([M]⁺ and [M+2]⁺) and fragmentation pattern, confirming the identity of the compound. nih.gov

GC-MS is also a highly sensitive and selective method for the quantification of this compound. technologynetworks.comchrom-china.com By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are detected, the signal-to-noise ratio is significantly improved, allowing for the detection and quantification of trace amounts of the compound. mdpi.com The method's accuracy and precision can be enhanced by using an internal standard. chrom-china.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the trace analysis of long-chain chlorinated paraffins (LCCPs), including this compound. researchgate.netpops.int This technique offers distinct advantages over traditional methods like gas chromatography (GC), especially for less volatile and thermally labile compounds. libretexts.org

Recent advancements in LC-MS/MS, particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) or Orbitrap systems, enable the discrimination of complex homologue mixtures of chlorinated paraffins. researchgate.net A mass resolution of over 50,000 is often required to resolve individual homologues and investigate congener group distributions without interference. researchgate.net Soft ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly employed. europa.euoaepublish.com ESI, particularly in negative ion mode, has been shown to be effective for the analysis of chlorinated compounds. europa.eu

While full chromatographic separation of all isomers remains a significant challenge, LC-MS/MS provides the necessary sensitivity and specificity for detecting and quantifying trace levels of LCCPs in various environmental and biological matrices. researchgate.netpops.int For instance, methods have been developed for the analysis of CPs in water, dust, sediment, and biota. pops.intoaepublish.comoaes.cc The limits of detection (LODs) for LCCPs using LC-MS/MS are often in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range, depending on the specific instrumentation and sample preparation methods used. oaepublish.comnih.gov

A critical aspect of accurate quantification in LC-MS/MS is the availability of appropriate analytical standards. researchgate.neteuropa.eu The complexity of commercial chlorinated paraffin (B1166041) mixtures, which can contain thousands of congeners, makes true congener-specific quantification difficult. researchgate.neteuropa.eu Therefore, well-characterized standards are essential for method validation and to ensure the reliability of the obtained data. europa.eu

Advanced Detection Strategies for Complex Matrices

The analysis of this compound in complex matrices such as environmental samples or biological tissues often requires advanced strategies to overcome challenges like matrix interference and low analyte concentrations. These strategies typically involve sample pre-concentration and chemical derivatization to enhance detection sensitivity.

Sample pre-concentration is a crucial step to increase the analyte concentration to a level detectable by the analytical instrument. thermofisher.com Common techniques include solid-phase extraction (SPE), solid-phase microextraction (SPME), and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE): SPE is a widely used technique for isolating and concentrating analytes from a liquid sample. For nonpolar compounds like this compound, reversed-phase sorbents such as C18 are often employed to retain the analyte while allowing more polar matrix components to pass through. The analyte is then eluted with a small volume of a strong organic solvent, achieving concentration. thermofisher.com Innovations in SPE technology, such as micro-elution plates, allow for significant pre-concentration (e.g., twenty-fold) without the need for lengthy evaporation and reconstitution steps, which can lead to the loss of volatile analytes. thermofisher.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample (liquid or headspace). The analytes partition onto the fiber coating, which is then thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for LC analysis. The choice of fiber coating is critical for selective extraction. For alkyl halides, various polymeric ionic liquids (PILs) have been investigated as SPME coatings. mdpi.com The length of the alkyl chain in the PIL can influence the extraction efficiency for nonpolar compounds. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids. For extracting nonpolar compounds like this compound from aqueous matrices, a nonpolar organic solvent such as n-heptane can be used. pops.int LLE has been successfully applied to the analysis of chlorinated paraffins in water samples. pops.int Solvent extraction processes have also been developed to separate long-chain alkyl monohalides from unreacted alkanes using solvents like propionitrile (B127096) or nitroethane. google.com

The following table summarizes the key features of these pre-concentration techniques:

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning of analyte between a solid sorbent and a liquid sample.High recovery, good selectivity, automation is possible.Can be time-consuming, potential for sorbent-analyte interactions.
Solid-Phase Microextraction (SPME) Partitioning of analyte between a coated fiber and the sample.Solvent-free, simple, can be used for both liquid and gas samples.Fiber fragility, limited sample capacity, potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Simple, inexpensive, scalable.Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. libretexts.orgjfda-online.com For alkyl halides like this compound, derivatization can enhance the response of detectors like mass spectrometers. nih.gov

One common approach for alkyl halides is nucleophilic substitution, where the chlorine atom is replaced by a functional group that is more readily ionized or detected. nih.gov For example, derivatization with 4-dimethylaminopyridine (B28879) has been used to develop a generic LC-MS/MS method for the analysis of potentially genotoxic alkyl halides. nih.gov This derivatization introduces a charged moiety, significantly enhancing the sensitivity in MS/MS detection. nih.gov

Another strategy involves derivatization to improve chromatographic behavior. jfda-online.com While this compound can be analyzed directly by GC, derivatization can sometimes be employed to enhance volatility or reduce peak tailing. However, for long-chain compounds, derivatization is more commonly used to improve ionization efficiency in LC-MS.

The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, reaction time) must be carefully optimized to achieve high derivatization recovery and robust results. nih.govrsc.org The following table outlines some derivatization approaches applicable to alkyl halides:

Derivatization ApproachReagent ExamplePurposeAnalytical Technique
Nucleophilic Substitution 4-dimethylaminopyridineEnhance ionization for MS detectionLC-MS/MS
Alkylation DiazomethaneEsterification of carboxylic acids (if present as impurity or degradation product)GC-MS, LC-MS
Acylation Fluorinated anhydridesEnhance volatility and electron capture detectionGC-ECD, GC-MS

It is important to note that the development and validation of any analytical method involving pre-concentration and derivatization require careful consideration of potential sources of error, such as analyte loss during sample handling, incomplete derivatization, and matrix effects. nih.gov The use of internal standards, such as isotopically labeled analogs of this compound, is highly recommended to correct for these potential inaccuracies and ensure the reliability of the analytical results.

Biological and Environmental Research Aspects

Natural Occurrence and Identification in Biological Extracts

1-Chlorodocosane has been identified as a constituent in a variety of natural sources, ranging from terrestrial plants to marine organisms. Its presence is often detected through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) during the chemical profiling of extracts.

Presence in Plant-Derived Extracts (e.g., Houttuynia cordata, Alpinia officinarum Hance)

The compound has been reported in several plant species, often as a minor component of their chemical makeup.

Houttuynia cordata : This perennial herb, widely used in traditional medicine, contains this compound. plant-ecology.com Leachates from H. cordata have been studied for their effects on soil enzyme activities and litter decomposition, where this compound was listed among its chemical constituents. plant-ecology.com

Alpinia officinarum Hance : A comprehensive review of the chemical constituents of this plant, a member of the ginger family, identifies this compound as one of the compounds present in its rhizomes. nih.govnih.gov

Adonidia merrillii : Analysis of the kernel seed oil of this palm species revealed the presence of this compound, also known by its synonym Behenyl Chloride, at a concentration of 0.20%. researchgate.nettjnpr.orgresearchgate.net

Identification in Marine Organisms (e.g., Pinctada martensii nacre powder)

This compound has also been detected in marine-derived materials. Specifically, it has been identified as a constituent in extracts from the nacre powder of the pearl oyster Pinctada martensii. The nacre, or mother-of-pearl, is a biocomposite material secreted by mollusks, and its organic matrix contains a complex mixture of compounds. frontiersin.orgnih.gov

Detection in Leaf Waxes

The epicuticular waxes of plants form a protective layer against environmental stressors. copernicus.orgresearchgate.net Research has confirmed the presence of the this compound chain in the leaf waxes of certain halophytes (salt-tolerant plants) from the Chenopodiaceae family, which are common in Mediterranean salt marshes. usbio.netimpurity.com

Table 1: Natural Sources of this compound

Category Organism Part/Extract Reference(s)
Plants Houttuynia cordata Plant Leachate plant-ecology.com
Alpinia officinarum Hance Rhizome nih.gov
Adonidia merrillii Kernel Seed Oil researchgate.nettjnpr.org
Chenopodiaceae family Leaf Wax usbio.netimpurity.com
Marine Organisms Pinctada martensii Nacre Powder

Biological Activity and Mechanisms

Research into the biological effects of this compound and related long-chain chlorinated alkanes has indicated potential for various bioactivities, including antimicrobial action. The mechanisms underlying these effects are thought to be linked to the compound's physicochemical properties.

Antimicrobial Properties and Inhibitory Effects

Studies on chlorinated alkanes suggest they can possess antimicrobial activity. Although specific data on this compound is limited, its structural class is associated with inhibitory effects against some bacterial strains. ethz.ch For instance, investigations into extracts from Streptomyces species containing chlorinated compounds, including this compound, have shown antibacterial properties. Furthermore, research on long-chain alkyl halides indicates they can interact with and potentially inhibit enzymes involved in metabolic pathways. The efficiency of such interactions can be influenced by the length of the carbon chain. Enzymatic studies on the dehalogenase enzyme LinB revealed that longer-chain chloroalkanes like this compound are less readily degraded compared to shorter-chain counterparts, which suggests lower enzymatic accessibility.

Table 2: Comparative Enzymatic Degradation Rates of Chloroalkanes by LinB Dehalogenase

Substrate Carbon Chain Length Reaction Rate (nmol/min/mg protein)
1-Chlorohexane C6 88
1-Chlorohexadecane C16 79
1-Chloroeicosane C20 5
This compound C22 4

Source: Adapted from enzymatic studies on Sphingomonas paucimobilis and E. coli expressing LinB.

Proposed Mechanisms: Membrane Disruption, Enzyme Inhibition, ROS Generation

Several mechanisms have been proposed to explain the biological activity of long-chain chlorinated hydrocarbons like this compound.

Membrane Disruption : The structure of this compound, featuring a long, hydrophobic hydrocarbon tail and a polar chlorine atom, gives it an amphiphilic character. This property may allow it to insert into the lipid bilayers of microbial cell membranes. Such integration could disrupt the membrane's integrity, leading to increased permeability and, ultimately, cell lysis. nih.gov This "carpet-type" mechanism is a known mode of action for various antimicrobial agents that act on cell surfaces. nih.gov

Enzyme Inhibition : Chlorinated compounds have the potential to inhibit key enzymes necessary for cellular function. The reactivity of the chlorine atom makes the compound susceptible to nucleophilic attack, which could lead to covalent modification or non-covalent binding that deactivates enzymes essential for metabolic pathways, thereby disrupting normal cell processes.

Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain chlorinated hydrocarbons can induce oxidative stress within cells. This process involves the generation of reactive oxygen species (ROS), such as superoxides and hydroxyl radicals, which are highly reactive molecules that can damage vital cellular components like DNA, proteins, and lipids, contributing to cytotoxicity. nih.gov

Implications in Plant-Microbe Interactions

The direct role of this compound in plant-microbe interactions is an area with limited specific research. However, its identity as a long-chain chloroalkane allows for inferences based on the functions of similar molecules in plant biology. Long-chain alkanes are fundamental components of the plant cuticle, the waxy layer that serves as the primary interface between the plant and its environment. This layer is crucial in mediating interactions with microbes.

While specific studies detailing this compound's function are sparse, it has been identified as a minor constituent in the plant Houttuynia cordata. mdpi.commdpi.comscirp.org Plants and their associated microorganisms, collectively known as the plant holobiont, engage in complex interactions that influence plant health, growth, and stress tolerance. tandfonline.com The chemical composition of the plant's surface can select for specific microbial communities and deter pathogenic ones. Given its structure, this compound could theoretically influence the hydrophobicity of the leaf surface, thereby affecting water availability for microbes and the attachment of bacterial and fungal cells. These interactions are critical for establishing the plant's microbiome, which can protect against pathogens and aid in nutrient acquisition. tandfonline.com

Environmental Fate and Persistence

As a long-chain chlorinated paraffin (B1166041) (LCCP), this compound belongs to a class of compounds known for their persistence in the environment. tandfonline.comnih.gov LCCPs (C≥18) are noted for their chemical stability, low volatility, and hydrophobic nature, which collectively govern their environmental distribution and longevity. nih.govcanada.ca These properties mean that once released into the environment, this compound is likely to partition to soil, sediments, and biota rather than remaining in water or air. canada.ca Its persistence is a key factor in assessing its long-term ecological impact. researchgate.net

The biodegradation of chlorinated paraffins is significantly influenced by carbon chain length and degree of chlorination. nih.govresearchgate.net Research indicates that increasing carbon-chain length generally results in lower rates of biodegradation. researchgate.net Studies on various chlorinated alkanes have shown that shorter chains are more readily degraded by microorganisms, likely due to better enzyme-substrate compatibility. In contrast, long-chain compounds like this compound (C22) exhibit minimal biodegradation, suggesting significant persistence in environmental matrices. researchgate.net

The degradation pathway for shorter-chain chloroalkanes often involves the enzymatic cleavage of the carbon-chlorine (C-Cl) bond, followed by the breaking of carbon-carbon bonds. mdpi.comnih.gov However, the long, saturated hydrocarbon chain of this compound presents a sterically hindered and chemically stable structure, making it a challenging substrate for microbial enzymes. This inherent resistance to microbial attack contributes to its persistence in soil and aquatic sediments. researchgate.net

Table 1: Factors Influencing the Biodegradation of this compound

Factor Influence on Degradation Rationale
Long Carbon Chain (C22) Decreases susceptibility Increased steric hindrance and hydrophobicity limit enzyme access and bioavailability. researchgate.net
Low Water Solubility Decreases susceptibility Reduces availability to aquatic microorganisms. canada.ca

| Chemical Stability | Decreases susceptibility | The saturated alkane chain is chemically inert and resistant to enzymatic cleavage. mdpi.comnih.gov |

Chlorinated paraffins are recognized for their potential to bioaccumulate in living organisms. nih.gov Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, including water, food, and sediment. nih.gov This potential is particularly high for LCCPs like this compound due to their high lipophilicity (fat-solubility), which is indicated by a high octanol-water partition coefficient (log Kow). pops.int Increasing the carbon-chain length of chlorinated paraffins has been shown to result in greater bioaccumulation potential. researchgate.netnih.gov

Once in an aquatic environment, these compounds adsorb to particulate matter and settle in sediments. Benthic organisms can then absorb them, introducing them into the food web. Because they are not easily metabolized or excreted, their concentration can increase at successively higher trophic levels, a process known as biomagnification. researchgate.net While specific bioconcentration factor (BCF) values for this compound are not widely documented, studies on other LCCPs show they are bioaccumulative in aquatic organisms like Daphnia magna. nih.gov Regulatory frameworks often consider a BCF value greater than 5,000 to indicate a substance is "very bioaccumulative." pops.int Given these characteristics, this compound is expected to have a high bioaccumulation potential in aquatic food chains. researchgate.net

Table 2: Bioaccumulation Terminology

Term Definition Relevance to this compound
Bioconcentration Uptake of a chemical from the water alone. As a hydrophobic compound, it will readily partition from water into the tissues of aquatic organisms.
Bioaccumulation Uptake from all sources (water, food, sediment). Considered the most relevant measure, as dietary uptake is a significant pathway for LCCPs. researchgate.net

| Biomagnification | Increasing concentration of a chemical in organisms at successively higher levels in a food chain. | The persistence and lipophilicity of this compound suggest a high potential for biomagnification. researchgate.net |

Effective environmental monitoring is essential for understanding the distribution and concentration of persistent pollutants like this compound. in1touch.orgdredging.org Monitoring programs typically involve the collection of samples from various environmental compartments, including water, soil, sediment, and biota, followed by laboratory analysis. iaea.org Given its expected partitioning behavior, sediments and biological tissues are critical matrices for monitoring this compound.

The detection of long-chain chlorinated paraffins in environmental samples requires sophisticated analytical techniques. The standard method involves extraction from the sample matrix followed by analysis using gas chromatography (GC) coupled with mass spectrometry (MS). mdpi.com Due to its well-defined structure and purity, this compound can be used as an analytical standard for the calibration of these instruments, ensuring accurate quantification of other chlorinated compounds in environmental samples. The establishment of baseline data and long-term monitoring is crucial for assessing environmental changes and ensuring compliance with environmental quality standards. dredging.org

Table 3: Environmental Monitoring for this compound

Compartment Rationale for Monitoring Typical Analytical Technique
Sediment Expected to be a major sink due to low water solubility and high hydrophobicity. canada.ca Gas Chromatography-Mass Spectrometry (GC-MS)
Biota (e.g., Fish, Mussels) High potential for bioaccumulation in fatty tissues. researchgate.netnih.gov Gas Chromatography-Mass Spectrometry (GC-MS)
Water To assess dissolved concentrations and potential for transport, though levels are expected to be low. canada.ca Gas Chromatography-Mass Spectrometry (GC-MS) after pre-concentration

| Soil | To assess contamination from industrial sources or atmospheric deposition. | Gas Chromatography-Mass Spectrometry (GC-MS) |

Computational and Theoretical Studies

Molecular Modeling and Simulations

Molecular modeling and simulations are used to investigate the three-dimensional structure, conformational preferences, and dynamic behavior of 1-chlorodocosane. Due to its long, flexible alkyl chain, this compound can adopt a vast number of conformations. Computational models help identify low-energy conformers, which are the most probable shapes the molecule will assume.

Molecular dynamics (MD) simulations can model the movement of the atoms of the molecule over time, providing insights into its physical properties and interactions with its environment. For long-chain chloroalkanes like this compound, these simulations are particularly useful for understanding their behavior in complex systems like lipid bilayers or as part of surfactant assemblies. Coarse-grained molecular dynamics (CG-MD) is a common technique for such large molecules, where groups of atoms are simulated as single particles to make the calculations more manageable. These simulations can predict properties like how the molecule partitions between different phases (e.g., water and an organic solvent) and its tendency to self-assemble. Force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), which are specifically parameterized for long-chain alkanes and halogen interactions, are crucial for the accuracy of these simulations.

Theoretical studies on similar long-chain molecules have shown that as the alkyl chain length increases, the thickness, surface coverage, and compactness of adsorption films at interfaces also increase. acs.org This suggests that this compound would form dense, stable layers, a property relevant to its potential applications in materials science.

Prediction of Reactivity and Stability

Theoretical methods are employed to predict the chemical reactivity and stability of this compound. The molecule consists of a long, non-reactive docosane (B166348) chain and a single chlorine atom, which is the primary site of chemical reactivity. The carbon-chlorine (C-Cl) bond is polar, with the chlorine atom being more electronegative, creating a partial positive charge on the adjacent carbon atom. This makes the carbon susceptible to attack by nucleophiles, leading to substitution reactions.

The thermal stability of this compound is significant due to its long alkyl chain. Its estimated boiling point is approximately 400°C, which is substantially higher than shorter-chain chloroalkanes and indicates strong intermolecular van der Waals forces.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. Studies on similar long-chain molecules using DFT have indicated that the length of the alkyl chain has little influence on the electronic structure of the reactive functional group. acs.org This implies that the fundamental reactivity of the C-Cl bond in this compound is similar to that in other long-chain primary alkyl chlorides. However, the long alkyl chain can sterically hinder the approach of reactants to the reactive site, potentially slowing down reaction rates compared to shorter-chain analogs.

PropertyPredicted Value/CharacteristicMethod/Basis
Reactivity Center Carbon atom bonded to chlorinePolarity of the C-Cl bond
Primary Reaction Type Nucleophilic SubstitutionSusceptibility to nucleophilic attack
Thermal Stability HighEstimated boiling point ~400°C
Electronic Structure Largely unaffected by chain lengthDFT studies on analogous molecules acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Long-Chain Alkyl Chlorides

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or a specific property, such as toxicity. e3s-conferences.orgnih.gov For data-poor chemicals like this compound, QSAR models developed for related compounds, such as other long-chain alkyl halides or surfactants, can provide valuable initial assessments. toxminds.com

A common finding in QSAR studies of long-chain aliphatic compounds is that their biological activity, particularly toxicity, is often strongly dependent on the length of the alkyl chain. nih.govuniversiteitleiden.nlmdpi.com Toxicity tends to increase with chain length up to a certain point, a phenomenon attributed to increasing lipophilicity (the ability to dissolve in fats and lipids). researchgate.net Higher lipophilicity allows for greater partitioning into cell membranes, potentially leading to membrane disruption and cytotoxicity. universiteitleiden.nlresearchgate.net

Key molecular descriptors used in QSAR models for such compounds include:

Alkyl Chain Length (CL): Directly relates to the size and lipophilicity of the molecule. nih.gov

Partition Coefficient (log P or log K_ow): A measure of lipophilicity. The calculated XLogP3 for this compound is 12.3, indicating very high lipophilicity. nih.gov

Molecular Connectivity Indices (e.g., T(Con)): Topological descriptors that quantify the branching and complexity of the molecular structure. nih.gov

QSAR models built for quaternary ammonium (B1175870) compounds (QACs), which also feature long alkyl chains, have shown that alkyl chain length and connectivity are the main descriptors governing their toxicity to aquatic organisms like green algae. nih.gov These models demonstrate that as the alkyl chain elongates, toxicity increases. mdpi.com This suggests that this compound, due to its very long C22 chain, would be predicted to have significant potential for bioaccumulation and membrane-related toxicity. chemicalbook.com

Analog Identification and Extrapolation Methodologies in Toxicity Assessment

For substances with limited toxicological data, regulatory bodies often use a "read-across" approach. toxminds.com This involves identifying a structurally similar and well-studied "analog" substance and using its data to predict the properties and hazards of the target chemical. regulations.gov The selection and justification of a suitable analog for this compound is a critical step in this process.

The process involves several stages:

Analog Identification: Tools such as the OECD QSAR Toolbox and the US EPA's Analog Identification Methodology (AIM) are used to find potential analogs based on structural similarity. toxminds.comregulations.gov For this compound, potential analogs would include other long-chain alkyl chlorides (e.g., 1-chlorooctadecane, 1-chloroeicosane) and long-chain alkanes.

Suitability Assessment: The identified analogs are evaluated for their suitability based on a framework that considers similarities in physicochemical properties, toxicokinetics (absorption, distribution, metabolism, and excretion), and mechanisms of action. toxminds.comacs.orgnih.gov Similarity in metabolism and reactivity is crucial. acs.org For example, it would be expected that this compound and its closest analogs undergo similar metabolic reactions, such as aliphatic hydroxylation. toxminds.com

Data Extrapolation: Once a suitable analog is chosen, its toxicological data is used to fill the data gaps for the target substance. This requires careful consideration of any differences, such as chain length, which might affect potency.

A quantitative approach to justifying analog selection involves calculating similarity scores based on fingerprints for structure, metabolism, reactivity, and physical properties. acs.orgnih.gov This increases the transparency and consistency of the assessment. nih.gov Given that the primary reactive feature of this compound is the alkyl halide group, an analog must share this feature and have a comparable chain length to ensure similar physicochemical and biological behavior. toxminds.com


Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

Traditional synthesis of 1-chlorodocosane typically relies on two main routes: the free-radical chlorination of docosane (B166348) and the nucleophilic substitution of docosyl alcohol, often using reagents like thionyl chloride. While effective, these methods present challenges in selectivity and can involve harsh reagents. Future research is poised to explore more sophisticated and sustainable synthetic methodologies.

Key research avenues include:

Catalytic C-H Activation: Developing selective catalysts for the direct chlorination of the terminal methyl group of docosane would represent a significant advance, minimizing the formation of isomeric byproducts common in radical-based reactions.

Photocatalysis and Organocatalysis: Modern synthetic techniques, such as photoredox and organocatalysis, offer mild and highly selective routes for C-Cl bond formation. nih.govmdpi.com Investigating these methods for the synthesis of this compound could lead to greener and more efficient processes. For instance, photocatalytic systems using lanthanide complexes have shown efficacy in cleaving C-Cl bonds and could be explored for reversible reactions. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could enhance reaction control, improve safety, and facilitate scalable production.

Bio-based Precursors: Exploring pathways from renewable long-chain fatty acids or alcohols to this compound could provide a more sustainable alternative to petroleum-based feedstocks.

Development of Advanced Catalytic Applications

While this compound is primarily a synthetic intermediate, its long alkyl chain imparts unique properties that can be exploited in catalysis. Recent studies have demonstrated its utility as a solvent in the synthesis of dendritic ZSM-5 zeolites, creating structured materials with potential applications in catalysis and adsorption.

Future research should focus on:

Catalyst Synthesis: Beyond its role as a solvent, this compound can be used as a precursor to synthesize novel surfactants and ligands. Long-chain N-heterocyclic carbene (NHC) palladium complexes, for example, have been developed for reactions in lipophilic media. dntb.gov.ua Tailoring such catalysts with a docosyl chain could open new frontiers in non-aqueous and biphasic catalysis.

Substrate in Catalytic Coupling: The C-Cl bond in this compound is a handle for various catalytic cross-coupling reactions, allowing the introduction of the long C22 chain into complex molecules.

Catalytic Hydrodehalogenation: The development of efficient catalysts for the hydrodehalogenation (replacement of chlorine with hydrogen) of alkyl chlorides is crucial for both synthetic transformations and environmental remediation. dntb.gov.ualookchem.comrsc.orgresearchgate.net Research into transition-metal catalysts (e.g., based on niobium, titanium, or palladium) and silylium-based systems for the selective dehalogenation of this compound could yield valuable insights and technologies. lookchem.comrsc.orgresearchgate.net

In-depth Investigations into Biological Mechanisms of Action

Preliminary research suggests that long-chain chlorinated alkanes may possess antimicrobial properties. The proposed mechanism involves the disruption of microbial cell membranes, a consequence of the molecule's amphiphilic character, with its long hydrophobic tail and polar chloro- group. However, specific data for this compound remains limited, presenting a significant opportunity for investigation.

Key areas for future biological research include:

Antimicrobial and Antifungal Spectrum: A systematic evaluation of this compound's activity against a broad range of bacteria and fungi is needed. Studies on similar compounds, like 1-chlorooctadecane, have shown antifungal potential, suggesting this compound may have analogous effects.

Mechanism of Membrane Interaction: Biophysical studies, using model lipid bilayers and advanced microscopy, could elucidate precisely how this compound integrates into and destabilizes cell membranes, potentially leading to increased permeability and cell lysis.

Enzyme Inhibition: Long-chain alkyl halides have been suggested to interact with and inhibit metabolic enzymes. Identifying specific enzyme targets of this compound could reveal novel biochemical pathways and potential applications.

Natural Occurrence and Role: this compound has been identified as a minor constituent in extracts from organisms like the pearl nacre of Pinctada martensii and plants such as Houttuynia cordata and Alpinia officinarum. nih.gov Investigating its biosynthetic pathway and physiological role in these organisms is a compelling area of natural product chemistry.

Comprehensive Environmental Impact Assessments and Remediation Strategies

As with many halogenated hydrocarbons, the environmental fate of this compound is a critical area of study. Long-chain chlorinated paraffins (LCCPs) are known for their persistence and potential to bioaccumulate. nih.govacs.orgfrontiersin.org Research indicates that the biodegradability of chloroalkanes decreases as the carbon chain length increases, suggesting this compound may be minimally biodegradable.

Future research should prioritize:

Environmental Fate and Transport: Detailed studies are needed to understand the partitioning of this compound in soil, water, and air, as well as its potential for long-range transport. uni-hamburg.deitrcweb.org Its high hydrophobicity suggests strong adsorption to sediments and organic matter.

Biodegradation Pathways: Identifying microbial consortia and specific enzymes capable of degrading this compound is essential. The primary degradation pathway for chlorinated paraffins is thought to involve cleavage of the C-Cl bond, followed by the breaking of C-C bonds. nih.govmdpi.com Enhancing these natural biodegradation processes is a key goal for remediation.

Advanced Remediation Technologies: Given its likely persistence, research into advanced remediation strategies is crucial. This includes:

Advanced Oxidation Processes (AOPs): Technologies like Fenton oxidation, potassium permanganate (B83412), and sodium persulfate have shown effectiveness in degrading other chlorinated paraffins and should be evaluated for this compound. scies.org

Catalytic Hydrodehalogenation: Applying the catalytic systems mentioned previously could offer a chemical method to convert this compound into the more benign alkane, docosane. lookchem.com

Bioaccumulation Studies: Assessing the potential for this compound to accumulate in aquatic and terrestrial food webs is necessary for a complete ecological risk assessment. frontiersin.org

Integration of Computational Chemistry with Experimental Research

Computational chemistry provides powerful tools to predict molecular properties and reaction mechanisms, complementing and guiding experimental work. nih.gov For a molecule like this compound, computational methods can offer insights that are difficult or time-consuming to obtain through laboratory experiments alone.

Future integrated research should involve:

Reaction Modeling: Using methods like Density Functional Theory (DFT), researchers can model transition states and intermediates for novel synthetic pathways, helping to optimize reaction conditions and predict outcomes. acs.org

Property Prediction: Computational tools can accurately predict physical and chemical properties relevant to both synthesis and environmental fate, such as solubility, vapor pressure, and partitioning coefficients.

Understanding Catalytic Mechanisms: For applications where this compound is a substrate or precursor, computational studies can model its interaction with catalyst active sites, providing a deeper understanding of the catalytic cycle. epa.gov

Predicting Biological Interactions: Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with biological membranes and enzymes, helping to elucidate its mechanism of action. industrialchemicals.gov.au

Elucidating Degradation Pathways: DFT calculations can be used to study the degradation of chlorinated paraffins, for instance by correlating degradation rates with properties like the chlorine atomic percentage, which can help explain the recalcitrance of certain congeners. scies.org

Q & A

Q. What are common pitfalls in reporting this compound’s environmental fate, and how can they be avoided?

  • Methodological Answer : Overlooking abiotic degradation pathways (e.g., hydrolysis) or bioaccumulation potential in lipid-rich tissues leads to incomplete risk assessments. Researchers should follow OECD guidelines for persistence tests and use isotope tracing to track metabolites. Peer review of experimental designs ensures alignment with regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.